molecular formula C22H18N2O3S B2727098 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 313404-54-5

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2727098
CAS No.: 313404-54-5
M. Wt: 390.46
InChI Key: VFIKFOSITARTHB-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a synthetic organic compound that features a unique combination of a thiazole ring, a naphthalene moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 3,4-dimethoxyphenyl-substituted thioamide reacts with α-haloketones under basic conditions.

    Coupling with Naphthalene Carboxylic Acid: The thiazole intermediate is then coupled with naphthalene-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: For industrial-scale production, the process may be optimized to include:

    Continuous Flow Synthesis: This method enhances reaction efficiency and scalability.

    Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.

    Reduction: Reduction reactions can target the thiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Halogenated naphthalene derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction selectivity and efficiency.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Anticancer Research: Exhibits potential anticancer properties by inhibiting specific molecular targets involved in cell proliferation.

    Antimicrobial Activity: Shows activity against various bacterial and fungal strains.

Industry:

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: Investigated for its role in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves:

    Molecular Targets: It targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors (GPCRs).

    Pathways Involved: The compound modulates pathways related to apoptosis, cell cycle regulation, and inflammation.

Comparison with Similar Compounds

    N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide: Shares a similar thiazole and dimethoxyphenyl structure but with a benzamide moiety instead of naphthalene.

    N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide: Contains a pyridine ring, offering different electronic properties and biological activities.

Uniqueness:

    Structural Diversity: The combination of a naphthalene ring with a thiazole and dimethoxyphenyl group provides unique electronic and steric properties.

    Biological Activity: Exhibits distinct biological activities compared to its analogs, making it a valuable compound for further research and development.

This detailed overview highlights the significance and versatility of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide in various scientific and industrial applications

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-19-11-10-15(12-20(19)27-2)18-13-28-22(23-18)24-21(25)17-9-5-7-14-6-3-4-8-16(14)17/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIKFOSITARTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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